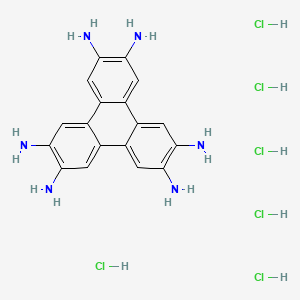

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride

Description

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride (CAS: 1350518-27-2), commonly abbreviated as HATP·6HCl, is a polyfunctional aromatic amine derivative with the molecular formula C₁₈H₂₄Cl₆N₆ and a molecular weight of 537.14 g/mol . It is a hydrochloride salt of the base compound 2,3,6,7,10,11-hexaaminotriphenylene (C₁₈H₁₈N₆, MW: 318.38 g/mol), which enhances its solubility and stability for synthetic applications .

HATP·6HCl is a critical monomer in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its six amine groups, which act as tris-bidentate bridging ligands for coordinating metal ions . Its storage requires an inert atmosphere at room temperature or 2–8°C to prevent decomposition .

Properties

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexamine;hexahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6.6ClH/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;;;;/h1-6H,19-24H2;6*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBEKLSMBVFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anhydrous HBr/AcOH System

Reagents :

-

Substrate : 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP)

-

Demethylation Agent : Anhydrous HBr (30–45% in acetic acid)

-

Conditions : Sealed acid-resistant autoclave, 80–150°C, 2–8 hours, 0.5–1.5 MPa pressure.

Procedure :

-

HMTP is dissolved in anhydrous HBr/AcOH.

-

The reaction proceeds under controlled pressure and temperature.

-

Post-reaction, the product is filtered, decolorized, and recrystallized.

Outcomes :

HI/AcOH or BBr₃/CH₂Cl₂ Systems

Reagents :

Procedure :

-

HMTP is treated with excess HI or BBr₃ under reflux.

-

The mixture is quenched with water and extracted.

Outcomes :

Oxidative Trimerization of Catechol Derivatives

Transition Metal-Catalyzed Oxidation

Reagents :

Procedure :

-

Catechol undergoes trimerization in acidic media (e.g., 60% H₂SO₄).

-

The reaction is monitored for HHTP precipitation.

Outcomes :

Peroxide-Mediated Trimerization

Reagents :

Procedure :

-

Catechol is reacted with peroxides in aqueous H₂SO₄ or HClO₄.

Outcomes :

Electrochemical Synthesis

Reagents :

-

Substrate : Catechol ketal derivatives

-

Electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF₄) in propylene carbonate.

Procedure :

-

Galvanostatic electrolysis (16 mA/cm²) at platinum electrodes.

-

Polarity is reversed every 15 minutes to prevent passivation.

Outcomes :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines if initially in a different oxidation state.

Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Materials Science

Optoelectronic Applications

Triphenylene derivatives are known for their optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The triphenylene structure allows for efficient charge transport and light emission.

Table 1: Comparison of Triphenylene Derivatives in Optoelectronics

| Compound Name | Key Characteristics | Application Area |

|---|---|---|

| Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride | High electron affinity; good solubility | OLEDs |

| 2,3,6,7-Hexaaminotriphenylene | Lacks hydrochloride; potential for similar reactivity | Organic photovoltaics |

| Phenanthrene-9,10-diamine | Similar aromatic structure; used in dyes | Light-emitting devices |

Medicinal Chemistry

Biological Interactions

Preliminary studies suggest that this compound can interact with biological macromolecules such as proteins and nucleic acids. Its ability to intercalate into DNA or bind to proteins through hydrogen bonding or π-stacking interactions could lead to modifications in biological pathways or cellular responses.

Case Study: DNA Binding Affinity

Research indicates that compounds with similar structures exhibit strong binding affinities to DNA. For example:

- Study Findings : Binding assays demonstrated that Triphenylene derivatives can effectively intercalate between DNA base pairs.

- Implications : This property can be leveraged for developing novel anticancer agents that target DNA replication processes.

Synthesis and Modification

The synthesis of this compound involves multiple steps that allow for controlled production while maintaining purity. The compound's versatility makes it an attractive candidate for further chemical modifications to enhance its properties for specific applications.

Mechanism of Action

The mechanism of action of Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride involves its ability to form stable complexes with metal ions and other molecules. The amine groups can coordinate with metal ions, facilitating various catalytic and electronic processes. This coordination can influence molecular pathways and interactions, making it a valuable compound in catalysis and material science .

Comparison with Similar Compounds

Key Structural and Functional Analogues

HATP·6HCl belongs to a family of triphenylene-based ligands with diverse functional groups. Below is a detailed comparison with its closest analogues:

Triphenylene-2,3,6,7,10,11-hexaol (HHTP)

- Molecular Formula : C₁₈H₁₂O₆

- Molecular Weight : 372.29 g/mol

- CAS Number : 4877-80-9

- Functional Groups : Six hydroxyl (-OH) groups.

- Applications : Used in COFs for constructing π-conjugated frameworks via condensation reactions.

- Synthesis : Prepared via demethylation of methoxy precursors using boron tribromide (BBr₃) in dichloromethane .

- Stability : Less hygroscopic than HATP·6HCl but requires inert storage due to oxidation sensitivity .

Triphenylene-2,3,6,7,10,11-hexathiol (HTTP)

- Molecular Formula : C₁₈H₁₂S₆

- Molecular Weight : 420.68 g/mol

- CAS Number: Not explicitly listed (alias: THT) .

- Functional Groups : Six thiol (-SH) groups.

- Applications : Forms sulfur-rich MOFs with metals like copper or silver, useful in conductive materials .

- Storage : Requires inert gas and low temperatures (2–8°C) due to thiol reactivity and odor .

2,3,6,7,10,11-Hexa(4'-aminophenyl)triphenylene

- Molecular Formula : C₆₆H₄₈N₆

- CAS Number: Not fully disclosed (see ).

- Functional Groups: Six para-aminophenyl substituents on the triphenylene core.

- Applications : Extends π-conjugation for enhanced porosity in COFs, enabling applications in gas storage .

Comparative Data Table

Functional Group Impact on Material Properties

HATP·6HCl: The protonated amines enable strong coordination with transition metals (e.g., Fe³⁺, Co²⁺), forming stable MOFs with high crystallinity . The hydrochloride salt improves solubility in water or methanol, facilitating purification .

HHTP: Hydroxyl groups participate in reversible enol-to-keto tautomerism, enabling dynamic COF structures . Forms hydrogen-bonded networks, enhancing thermal stability but limiting conductivity compared to HATP-based frameworks .

HTTP :

Biological Activity

Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride (CAS Number: 1350518-27-2) is a synthetic organic compound characterized by its triphenylene core and six amine functional groups. This unique structure imparts significant potential for various biological applications, including interactions with nucleic acids and proteins. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C18H24Cl6N6

- Molecular Weight : 537.14 g/mol

- Physical Form : Solid

- Purity : 97%

The chemical structure of this compound enhances its solubility and reactivity compared to other similar compounds. The presence of multiple amine groups allows for potential interactions with biological macromolecules through hydrogen bonding and π-stacking interactions .

Interaction with Nucleic Acids

Preliminary studies suggest that compounds structurally similar to this compound can intercalate into DNA. This intercalation may lead to modifications in DNA structure and function, potentially affecting gene expression and cellular responses. The binding affinity and specificity of this compound towards DNA require further investigation to elucidate its mechanisms fully.

Protein Binding Studies

The compound's amine groups may facilitate binding to proteins via ionic interactions and hydrogen bonding. Such interactions could influence protein conformation and activity, leading to alterations in metabolic pathways or cellular signaling processes. Understanding these interactions is critical for assessing the therapeutic potential of this compound in drug design .

Study on Anticancer Activity

A study investigating the anticancer properties of triphenylene derivatives highlighted the potential of similar compounds in inhibiting cancer cell proliferation. While specific data on this compound is limited, the structural characteristics suggest it may exhibit comparable bioactivity. Further in vivo studies are necessary to confirm these effects .

Antimicrobial Properties

Research has indicated that triphenylene-based compounds can possess antimicrobial activity due to their ability to disrupt microbial cell membranes. Although direct studies on this compound are lacking, its structural features imply potential efficacy against various pathogens .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,3,6,7,10,11-Hexaaminotriphenylene | C18H18N6 | Lacks hydrochloride; potential for similar reactivity |

| Phenanthrene-9,10-diamine | C14H12N2 | Similar aromatic structure; used in dyes |

| Pyrene-1,3-diamine | C16H12N2 | Exhibits fluorescence; used in sensors |

The table above illustrates how this compound compares with other compounds that share structural similarities. This comparison is vital for understanding its unique properties and potential applications in medicinal chemistry.

Future Directions

Despite the promising characteristics of this compound in biological systems:

- Further Studies Required : More extensive research is needed to determine the specific biological activities and mechanisms of action associated with this compound.

- In Vivo Testing : Conducting in vivo studies will be crucial for evaluating its therapeutic efficacy and safety profile.

- Exploration of Applications : Investigating its potential applications in drug delivery systems and as a therapeutic agent against various diseases.

Q & A

Q. What are the recommended methods for synthesizing Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride (HATP·6HCl)?

The synthesis of HATP·6HCl involves precursor functionalization and acid-catalyzed cleavage. For example, 2,3,6,7,10,11-hexahydroxytriphenylene derivatives can be synthesized via anodic oxidation in propylene carbonate (PC) using tetraalkylammonium salts, followed by acidic cleavage of ketal moieties to yield the final product with >95% purity . Key steps include:

Q. How should HATP·6HCl be stored to maintain stability for long-term research use?

Storage under inert atmospheres (e.g., nitrogen or argon) at room temperature is critical to prevent oxidation or hydrolysis of the amine groups. The compound is hygroscopic and may degrade upon exposure to moisture . Use airtight containers with desiccants for optimal preservation.

Q. What analytical techniques are recommended for structural characterization of HATP·6HCl?

- X-ray crystallography : For resolving the π-conjugated triphenylene core and confirming the hexaamine coordination geometry .

- NMR spectroscopy : H and C NMR in deuterated DMSO or acidic aqueous solutions to verify amine protonation states .

- Elemental analysis : To validate stoichiometry (CHClN) and rule out impurities .

Q. What safety precautions are necessary when handling HATP·6HCl?

While classified as non-hazardous under Chinese GB 30000 standards, precautionary measures include:

- Ventilation : Avoid inhalation of fine particles (P261, P305+P351+P338) .

- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact (H315, H319) .

Advanced Research Questions

Q. How can HATP·6HCl be optimized as a ligand for conductive 2D metal-organic frameworks (MOFs)?

HATP·6HCl serves as a hexatopic ligand for π-d conjugated MOFs (e.g., Co(HITP)). Key optimization steps include:

- Solvothermal synthesis : React HATP·6HCl with metal salts (e.g., CoCl) in ammonia/water at 80–100°C for 24–48 hours .

- Substrate pretreatment : Acid-wash carbon cloth to enhance MOF adhesion .

- Performance metrics : Electrochemical impedance spectroscopy (EIS) to assess conductivity and oxygen evolution reaction (OER) activity .

Q. What strategies resolve discrepancies in reported molecular weights and purity levels of HATP·6HCl?

Discrepancies arise from varying hydration states or HCl stoichiometry. For validation:

- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry to quantify HCl and water content .

- Supplier verification : Cross-check CAS 1350518-27-2 with independent databases (e.g., PubChem) to confirm molecular formula (CHClN, MW 537.14) .

- Batch testing : Compare UV-Vis spectra (λ ~320 nm for amine protonation) across suppliers .

Q. How does HATP·6HCl compare to its hydroxyl analogue (2,3,6,7,10,11-hexahydroxytriphenylene) in supramolecular applications?

- Solubility : HATP·6HCl is water-soluble due to protonated amines, whereas the hydroxyl derivative requires polar aprotic solvents (e.g., DMF) .

- Coordination modes : Hexaamine ligands enable stronger metal-nitrogen bonds vs. hydroxyl-oxygen bonds, favoring stable MOFs .

- Redox activity : Hydroxyl groups undergo oxidation at lower potentials, limiting electrochemical stability .

Q. What methodologies are used to analyze batch-to-batch variability in HATP·6HCl synthesis?

- HPLC-MS : High-performance liquid chromatography with mass spectrometry to detect side products (e.g., partially deprotected amines) .

- XPS : X-ray photoelectron spectroscopy to confirm Cl counterion consistency .

- Yield optimization : Adjust electrolysis current density (e.g., 5–10 mA/cm) to minimize over-oxidation .

Data Contradiction Analysis

Q. Why do some sources report conflicting boiling points and molecular weights for HATP·6HCl?

- Boiling point : Early reports cite ~795°C , but this likely refers to the decomposition temperature. HATP·6HCl sublimes before boiling under inert conditions .

- Molecular weight : Errors arise from omitting HCl (e.g., citing 318.37 for the free base vs. 537.14 for the hexahydrochloride) . Always verify the hydrate/acid form in supplier SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.